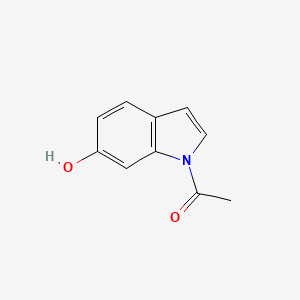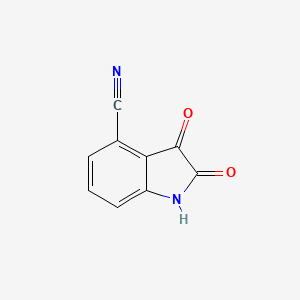![molecular formula C11H13NO B11913820 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azirine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an azirine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitro-1a,2,7,7a-tetrahydro-2,7-methanonaphtho[2,3-b]oxirene
- 7,7-dimethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-azirine-naphthalene
Uniqueness
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and azirine ring make it particularly interesting for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine |
InChI |
InChI=1S/C11H13NO/c1-13-11-4-2-3-7-5-9-10(12-9)6-8(7)11/h2-4,9-10,12H,5-6H2,1H3 |
Clave InChI |
RPHPOEXKZQEAFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CC3C(C2)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


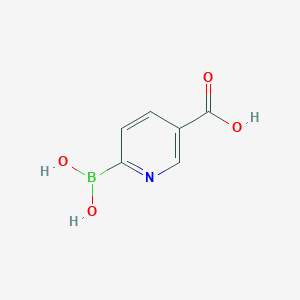


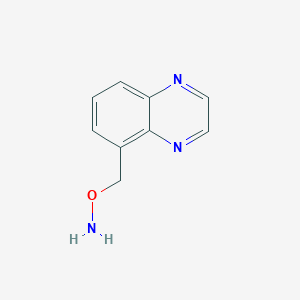
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
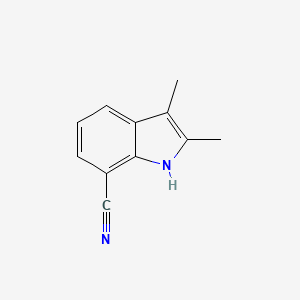

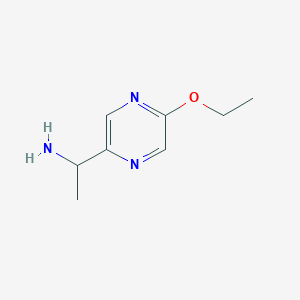
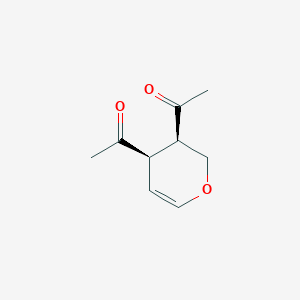
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
